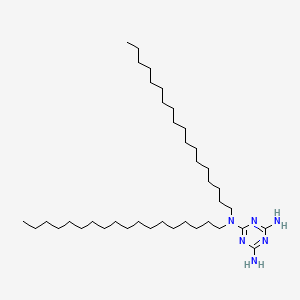
Pyrimidine-2,4(1H,3H)-dione--water (1/7)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピリミジン-2,4(1H,3H)-ジオン–水 (1/7) は、ヘテロ環状有機化合物であるピリミジン-2,4-ジオンの含水形です。ピリミジン-2,4-ジオンは、ウラシルとしても知られており、RNAの核酸を構成する4つの塩基の1つです。この化合物は、RNAの構造と機能において重要な役割を果たし、さまざまな生物学的プロセスに不可欠です。
準備方法
合成経路と反応条件
ピリミジン-2,4-ジオンは、いくつかの方法で合成できます。一般的な方法の1つは、マレイン酸と尿素を酸性条件下で縮合させる方法です。反応は通常、次のように進行します。
- マレイン酸を塩酸などの強酸の存在下で尿素と加熱します。
- 混合物を数時間還流させると、ピリミジン-2,4-ジオンが生成されます。
- 次に、生成物を再結晶によって精製します。
工業的生産方法
工業的には、ピリミジン-2,4-ジオンは、同様のプロセスですが、より大規模で生産されることが多いです。反応条件は、収率と純度を最大限に高めるように最適化されています。連続フロー反応器と自動システムの使用は、安定した生産に役立ちます。
化学反応の分析
反応の種類
ピリミジン-2,4-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: バルビツール酸誘導体を形成するために酸化することができます。
還元: ピリミジン-2,4-ジオンの還元は、ジヒドロピリミジン誘導体をもたらす可能性があります。
置換: ピリミジン環上の水素原子が他の官能基に置き換わる求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやハロゲン化物などの求核剤は、置換反応で一般的に使用されます。
主な生成物
酸化: バルビツール酸誘導体。
還元: ジヒドロピリミジン誘導体。
置換: 使用する求核剤に応じて、さまざまな置換ピリミジン誘導体。
科学研究への応用
ピリミジン-2,4-ジオンは、科学研究において幅広い用途があります。
化学: さまざまなヘテロ環状化合物の合成におけるビルディングブロックとして使用されます。
生物学: RNAの核酸として、遺伝情報やタンパク質合成の研究に不可欠です。
医学: ピリミジン-2,4-ジオン誘導体は、抗ウイルス薬や抗がん剤の開発に使用されています。
産業: 医薬品や農薬の製造に使用されています。
科学的研究の応用
Pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: As a nucleobase in RNA, it is essential for studying genetic information and protein synthesis.
Medicine: Pyrimidine-2,4-dione derivatives are used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
ピリミジン-2,4-ジオンは、主にRNAにおける役割を通じて効果を発揮します。それは、RNA鎖の形成中にアデニンと対になり、遺伝情報の正しいコード化を保証します。分子標的としては、転写と翻訳プロセスに関与するRNAポリメラーゼやリボソームなどがあります。
類似化合物の比較
類似化合物
チミン: DNAに見られる別のピリミジン塩基。
シトシン: DNAとRNAの両方に見られるピリミジン塩基。
バルビツール酸: バルビツール酸薬の合成に使用されるピリミジン-2,4-ジオン誘導体。
独自性
ピリミジン-2,4-ジオンは、RNAにおける特定の役割により、DNAのみに見られるチミンとは異なり、ユニークです。さまざまな化学反応を起こす能力により、合成化学においても汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Thymine: Another pyrimidine nucleobase found in DNA.
Cytosine: A pyrimidine nucleobase found in both DNA and RNA.
Barbituric Acid: A derivative of pyrimidine-2,4-dione used in the synthesis of barbiturate drugs.
Uniqueness
Pyrimidine-2,4-dione is unique due to its specific role in RNA, distinguishing it from thymine, which is found only in DNA. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
348081-56-1 |
|---|---|
分子式 |
C4H18N2O9 |
分子量 |
238.19 g/mol |
IUPAC名 |
1H-pyrimidine-2,4-dione;heptahydrate |
InChI |
InChI=1S/C4H4N2O2.7H2O/c7-3-1-2-5-4(8)6-3;;;;;;;/h1-2H,(H2,5,6,7,8);7*1H2 |
InChIキー |
LPUQBLNVIUVFMC-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)NC1=O.O.O.O.O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



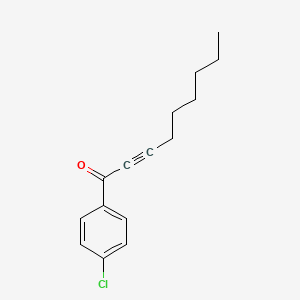

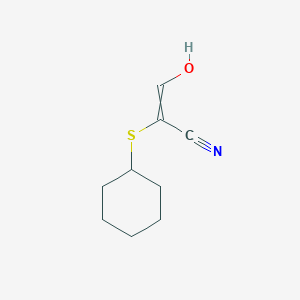
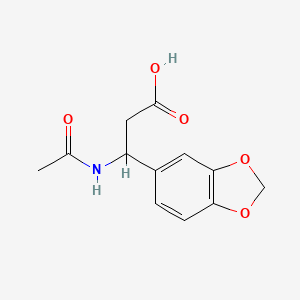
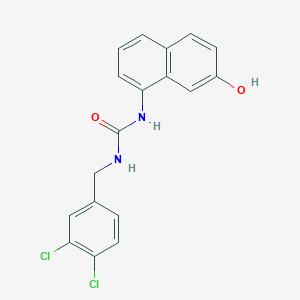
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
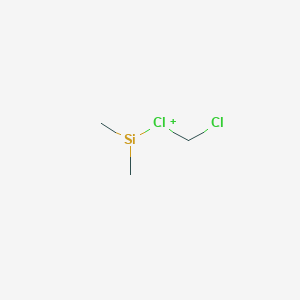

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)
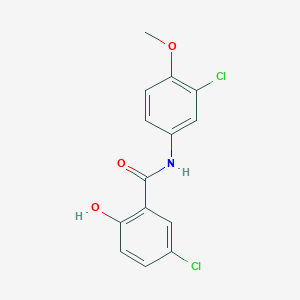
![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)
